molecular formula C13H11I B6256616 2-iodo-5-methyl-1,1'-biphenyl CAS No. 1214389-60-2

2-iodo-5-methyl-1,1'-biphenyl

Cat. No. B6256616
CAS RN: 1214389-60-2
M. Wt: 294.1
InChI Key:
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Description

2-Iodo-5-methyl-1,1'-biphenyl (2-IPMB) is an important organoiodide compound that has been found to have a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 80°C and a boiling point of 238-240°C. It is insoluble in water, but soluble in organic solvents. 2-IPMB is often used in organic synthesis, as a reagent in chemical reactions, and as a catalyst in the production of polymers. It is also used in drug discovery, as a model compound for studying the structure-activity relationship of certain pharmaceuticals.

Scientific Research Applications

2-iodo-5-methyl-1,1'-biphenyl has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationship of certain pharmaceuticals. It has also been used to study the effects of halogen substitution on the reactivity of organic compounds. In addition, it has been used to synthesize polymers and as a reagent in organic synthesis.

Mechanism of Action

2-iodo-5-methyl-1,1'-biphenyl is an organoiodide compound, which means it is composed of an iodine atom bonded to a carbon atom. The iodine atom is a strong electron-withdrawing group, which makes it highly reactive. This reactivity can be used to facilitate chemical reactions, such as the synthesis of polymers. In addition, the iodine atom can also interact with other molecules, such as pharmaceuticals, to form new compounds.
Biochemical and Physiological Effects
2-iodo-5-methyl-1,1'-biphenyl is not known to have any biochemical or physiological effects. It is not metabolized by the body and is not known to have any toxic effects.

Advantages and Limitations for Lab Experiments

2-iodo-5-methyl-1,1'-biphenyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, which makes it easy to work with. In addition, it is relatively stable and has a low melting point, which makes it easy to handle. However, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-iodo-5-methyl-1,1'-biphenyl. One possible direction is to explore its use as a catalyst in the production of polymers. Another possible direction is to study its use as a model compound for studying the structure-activity relationship of certain pharmaceuticals. Finally, it could be used as a reagent in organic synthesis to synthesize new compounds.

Synthesis Methods

2-iodo-5-methyl-1,1'-biphenyl is synthesized from 2-iodobenzaldehyde and 5-methylbiphenyl by a two-step reaction. In the first step, the aldehyde is reacted with sodium iodide in acetic acid to form the iodide. In the second step, the iodide is reacted with 5-methylbiphenyl in ethanol to form 2-iodo-5-methyl-1,1'-biphenyl. The reaction is carried out at room temperature and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-iodo-5-methyl-1,1'-biphenyl involves the iodination of 5-methyl-1,1'-biphenyl using iodine and a suitable oxidizing agent.", "Starting Materials": [ "5-methyl-1,1'-biphenyl", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,1'-biphenyl in a suitable solvent (e.g. dichloromethane, chloroform)", "Step 2: Add iodine to the reaction mixture and stir at room temperature for several hours", "Step 3: Add the oxidizing agent slowly to the reaction mixture while stirring", "Step 4: Continue stirring until the reaction is complete, as indicated by TLC or other analytical methods", "Step 5: Filter the reaction mixture to remove any solids", "Step 6: Wash the filtrate with water and dry over anhydrous sodium sulfate", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product", "Step 8: Purify the crude product by column chromatography or recrystallization to obtain 2-iodo-5-methyl-1,1'-biphenyl as a white solid" ] }

CAS RN

1214389-60-2

Product Name

2-iodo-5-methyl-1,1'-biphenyl

Molecular Formula

C13H11I

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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